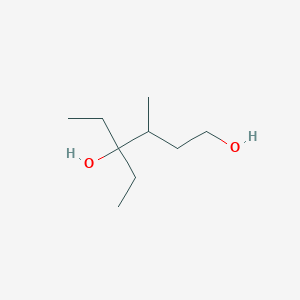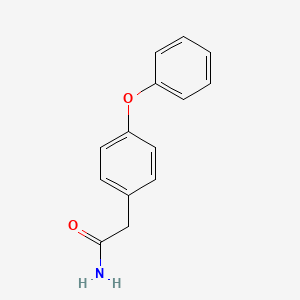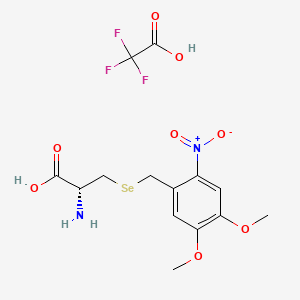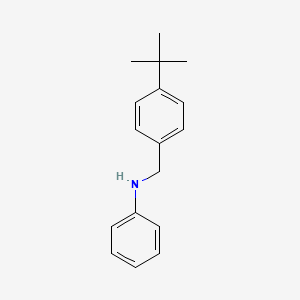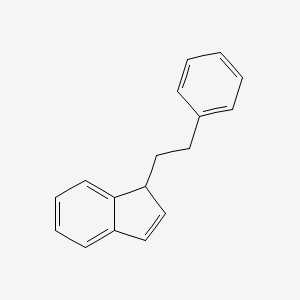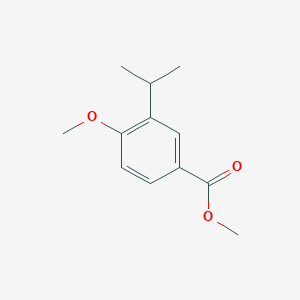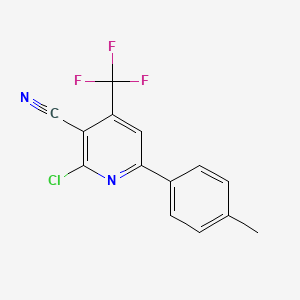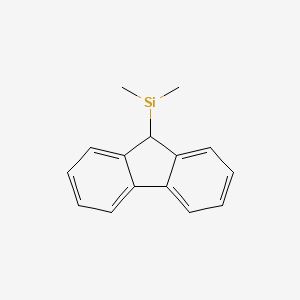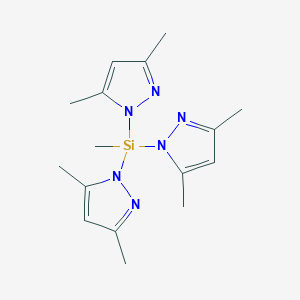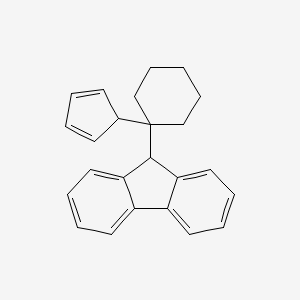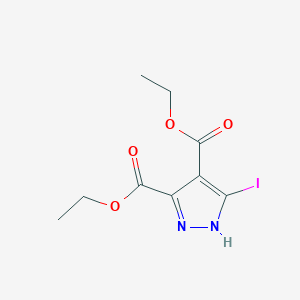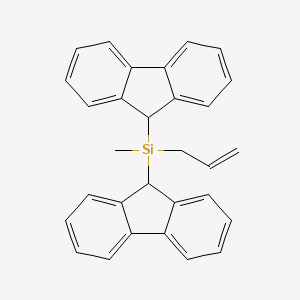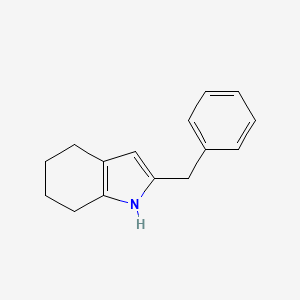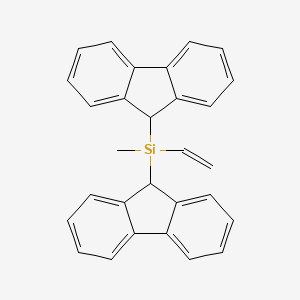
Bis(fluoren-9-yl)methylvinylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(fluoren-9-yl)methylvinylsilane, also known as Bis(F9YMVS) is a synthetic organosilicon compound that has recently been studied for its potential applications in scientific research. Bis(F9YMVS) is a clear, colorless liquid that is soluble in many organic solvents. It is a highly versatile molecule that has been used in a variety of research applications, including bio-labeling, imaging, and drug delivery.
Aplicaciones Científicas De Investigación
Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) has been studied for its potential applications in a variety of scientific research fields. It has been used as a fluorescent label for bio-imaging and drug delivery, due to its high photostability and low toxicity. It has also been used as a surface modifier for various surfaces, including polymers and metals. Additionally, Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) has been used as a coating for medical devices to reduce the risk of infection.
Mecanismo De Acción
Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) is a highly versatile molecule that can be used to modify a variety of surfaces. When used as a surface modifier, Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) forms a covalent bond with the surface, creating a strong and stable bond. This covalent bond allows Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) to form a hydrophobic layer on the surface, which can reduce the risk of bacterial adhesion and biofilm formation.
Biochemical and Physiological Effects
Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) is a non-toxic compound that has been studied for its potential applications in biomedical research. In vitro studies have shown that Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) is non-cytotoxic and does not induce any significant changes in cell morphology or cell viability. Additionally, Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) has been shown to be non-toxic in animal studies, with no adverse effects observed at the doses tested.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) has several advantages for laboratory experiments. It is a non-toxic compound that is easily synthesized and can be used to modify a variety of surfaces. Additionally, Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) is highly photostable, making it an ideal fluorescent label for bio-imaging and drug delivery. However, Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) has several limitations. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) can be difficult to remove from surfaces, making it difficult to use in reversible experiments.
Direcciones Futuras
There are several potential future directions for Bis(fluoren-9-yl)methylvinylsilane(F9YMVS). One potential direction is to develop new synthesis methods that are more efficient and cost-effective. Additionally, Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) could be studied further for its potential applications in biomedical research, such as drug delivery, bio-imaging, and tissue engineering. Finally, Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) could be studied further for its potential applications in industrial applications, such as surface modification and coating.
Métodos De Síntesis
Bis(fluoren-9-yl)methylvinylsilane(F9YMVS) is synthesized through a two-step reaction. The first step involves the reaction of fluoren-9-ylmethyltrimethoxysilane with ethyl vinyl ether in the presence of a catalyst. The second step involves the reaction of the intermediate product, fluoren-9-ylmethylvinyltrimethoxysilane, with a base such as sodium hydroxide or potassium hydroxide.
Propiedades
IUPAC Name |
ethenyl-bis(9H-fluoren-9-yl)-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Si/c1-3-30(2,28-24-16-8-4-12-20(24)21-13-5-9-17-25(21)28)29-26-18-10-6-14-22(26)23-15-7-11-19-27(23)29/h3-19,28-29H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPLPYODSKXZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)
